molecular formula C11H13BrN2O4 B1469550 Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate CAS No. 1404431-72-6

Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate

Cat. No. B1469550
CAS RN: 1404431-72-6
M. Wt: 317.14 g/mol
InChI Key: ZNQIJPNAVKZWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate, also known as MBP, is an organic compound with a wide range of applications in scientific research. MBP is a brominated derivative of the pyridine nucleus, and it has been used in a variety of ways in the laboratory, including as a reagent in organic synthesis and as a research tool to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been used to study the biochemical and physiological effects of various compounds. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been used to study the effects of various drugs on the human body, as well as the effects of various environmental pollutants on the environment.

Mechanism of Action

The mechanism of action of Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate is not fully understood. However, it is thought to interact with proteins and other cellular components to modulate the activity of various biochemical pathways. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to interact with other proteins, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to have a variety of biochemical and physiological effects. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to inhibit the activity of the enzyme cytochrome P450, which can lead to increased levels of certain drugs in the body. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine in the body. Furthermore, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has several advantages for use in laboratory experiments. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate is relatively inexpensive and easy to synthesize. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate is relatively stable and can be stored for extended periods of time. However, there are also some limitations to using Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate in laboratory experiments. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate can be toxic at high concentrations, and it can also cause skin irritation in some individuals. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate can interact with other compounds, which can lead to unexpected results.

Future Directions

The potential future directions for Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate are numerous. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate could be used to further study the biochemical and physiological effects of various compounds. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate could be used to further study the mechanism of action of various drugs and environmental pollutants. Furthermore, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate could be used to develop new methods for synthesizing compounds with potential therapeutic applications. Finally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate could be used to develop new methods for detecting and monitoring environmental pollutants.

properties

IUPAC Name

methyl 3-[(5-bromopyridin-2-yl)methoxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-17-10(15)4-5-13-11(16)18-7-9-3-2-8(12)6-14-9/h2-3,6H,4-5,7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQIJPNAVKZWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)OCC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate

Synthesis routes and methods

Procedure details

The title compound was prepared using a procedure analogous to methyl 2-((4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyloxy)carbonylamino)acetate except that 4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyl 4-nitrophenyl carbonate was replaced with (5-bromopyridin-2-yl)methyl 4-nitrophenyl carbonate and methyl 2-aminoacetate hydrochloride was replaced with methyl 3-aminopropanoate hydrochloride. LCMS, [M+H]+=317.0.
Name
methyl 2-((4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyloxy)carbonylamino)acetate
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4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyl 4-nitrophenyl carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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